

Application Notes and Protocols for MRX-2843 in Murine Models

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Compound of Interest

Compound Name: MRX-2843

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These application notes provide a comprehensive overview of the dosing and administration of **MRX-2843**, a dual MERTK and FLT3 inhibitor, in preclinical mouse models of acute myeloid leukemia (AML). The protocols and data presented are compiled from published preclinical studies to guide researchers in designing and executing in vivo experiments.

Overview of MRX-2843

MRX-2843 is an orally bioavailable, ATP-competitive small-molecule tyrosine kinase inhibitor with high potency against both MERTK and FLT3.[1][2] MERTK is overexpressed in a majority of AML cases, and activating mutations in FLT3 are present in a significant subset of patients, making **MRX-2843** a promising therapeutic agent.[3][4] Preclinical studies have demonstrated its efficacy in prolonging survival in various murine orthotopic xenograft models of AML.[3][5] **MRX-2843** has been shown to inhibit the phosphorylation of MERTK and FLT3 and their downstream signaling effectors, leading to apoptosis and reduced colony formation in AML cells.[1][4][6]

Quantitative Data Summary

The following tables summarize the key parameters for the dosing and administration of **MRX-2843** in mice based on published literature.

Table 1: Pharmacokinetic Profile of **MRX-2843** in Mice

Parameter	Value	Reference
Dose	3 mg/kg	[1] [2]
Route of Administration	Oral	[1] [2]
Oral Bioavailability	78%	[1] [2]
Cmax	1.3 μ M	[1] [2]
t _{1/2}	4.4 hours	[1] [2]

Table 2: Efficacy of **MRX-2843** in Murine Xenograft Models of AML

Xenograft Model	Mouse Strain	MRX-2843 Dose	Vehicle	Treatment Schedule	Median Survival (MRX-2843 vs. Vehicle)	Reference
NOMO-1	NSGS	Not Specified	Saline	Once daily, starting day 21 post-transplantation	51 days vs. 37 days	[1] [4]
MOLM-14	NSG	Not Specified	Saline	Once daily, starting day 21 post-transplantation	126 days vs. 38 days	[1] [6]
MOLM-14	NSG	50 mg/kg	Saline	Once daily, starting day 22 post-transplantation	121 days vs. 36 days	[1] [7]
MOLM-14:D835Y	NSG	50 mg/kg	Saline	Once daily, starting day 26 post-transplantation	94 days vs. 35.5 days	[1] [7]

MOLM-14:F691L	NSGS	50 mg/kg	Saline	Once daily, starting day 28 post-transplantation	87 days vs. 48 days	[1] [7]
Patient-Derived (MERTK+F LT3-WT)	NSGS	Not Specified	Saline	Not Specified	42 days vs. 28.5 days (post-treatment)	[1] [8]
Patient-Derived (MERTK+F LT3-ITD)	NSGS	30 mg/kg and 50 mg/kg	Not Specified	Not Specified	Data not provided	[1]

Experimental Protocols

Preparation of MRX-2843 for Oral Administration

This protocol describes the preparation of **MRX-2843** for administration to mice via oral gavage.

Materials:

- **MRX-2843**
- Vehicle (e.g., saline, or 50 mg/kg hydroxybutenyl- β -cyclodextrin in saline for quizartinib comparison studies)[\[1\]](#)
- Appropriate tubes for mixing
- Vortex mixer
- Oral gavage needles

Procedure:

- Determine the required concentration of **MRX-2843** based on the desired dose (e.g., 50 mg/kg) and the average weight of the mice.
- Weigh the appropriate amount of **MRX-2843** powder.
- Suspend the **MRX-2843** powder in the chosen vehicle.
- Vortex the suspension thoroughly to ensure it is homogenous before each administration.
- Prepare the formulation fresh daily.[\[2\]](#)

Orthotopic AML Xenograft Model Establishment

This protocol outlines the procedure for establishing orthotopic AML xenografts in immunodeficient mice.

Materials:

- AML cell lines (e.g., MOLM-14, NOMO-1) or primary patient AML cells
- Immunodeficient mice (e.g., NSG, NSGS), 4-6 months of age[\[1\]](#)[\[2\]](#)
- Phosphate-buffered saline (PBS)
- Syringes and needles for tail vein injection
- Cell counter

Procedure:

- Culture the AML cells under appropriate conditions.
- Harvest and wash the cells with PBS.
- Count the cells and resuspend them in PBS at the desired concentration (e.g., 1×10^6 to 2.5×10^6 cells per mouse).[\[1\]](#)
- Inject the cell suspension into the tail vein of the recipient mice.

- Monitor the mice for signs of engraftment and disease progression. This can be done by monitoring for human CD45+ cells in the peripheral blood or bone marrow via flow cytometry. [\[1\]](#)[\[2\]](#)

In Vivo Efficacy Study

This protocol provides a general framework for conducting an in vivo efficacy study of **MRX-2843** in an established AML xenograft model.

Materials:

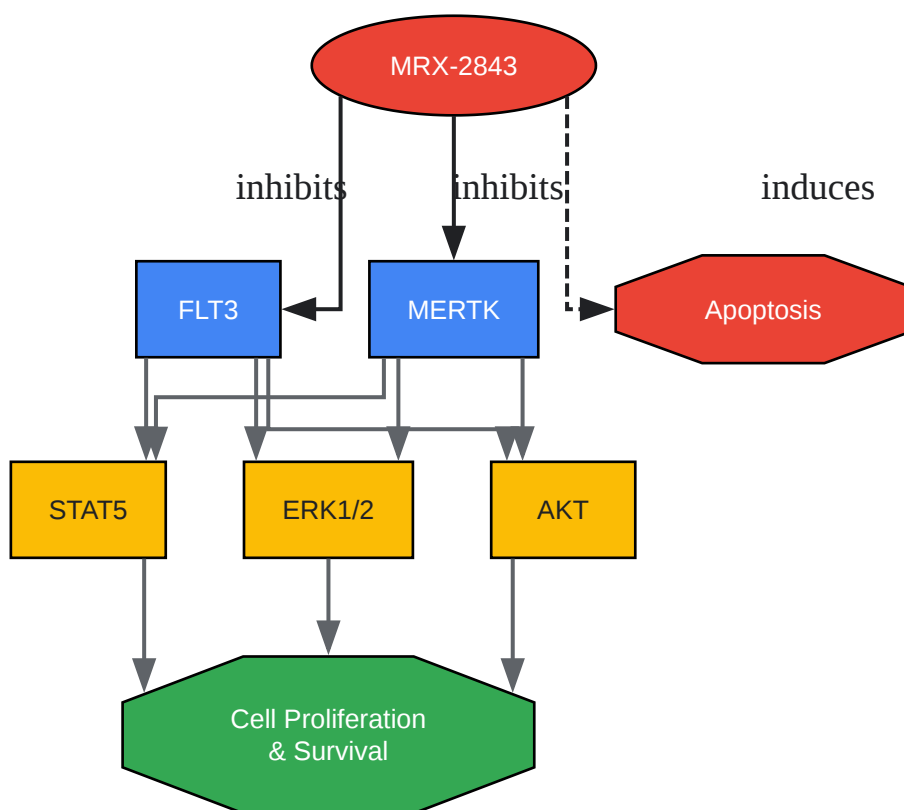
- AML xenograft-bearing mice
- Prepared **MRX-2843** formulation
- Vehicle control
- Oral gavage needles
- Calipers for tumor measurement (if applicable)
- Flow cytometry reagents for monitoring disease burden

Procedure:

- Once leukemia is established (e.g., detectable hCD45+ cells in peripheral blood or bone marrow), randomize the mice into treatment and control groups. [\[1\]](#)[\[7\]](#)
- Record the initial body weight of each mouse.
- Administer **MRX-2843** or vehicle to the respective groups via oral gavage once daily. [\[3\]](#)[\[5\]](#)
The volume of administration is typically 10 mL/kg. [\[2\]](#)
- Monitor the mice regularly for signs of toxicity (e.g., weight loss, changes in behavior).
- Monitor disease progression by measuring peripheral disease burden (percentage of hCD45+ cells) at specified time points. [\[8\]](#)

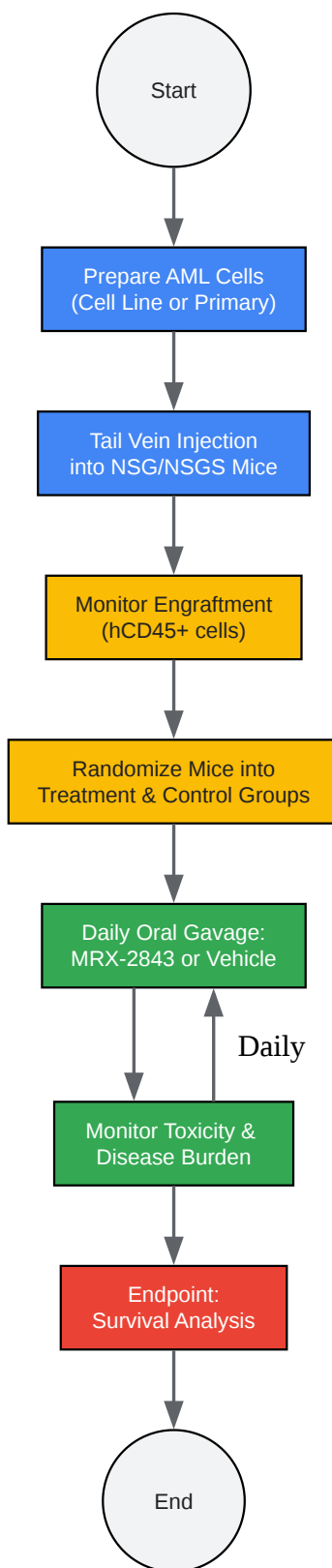
- Continue treatment as defined by the study protocol. In some studies, treatment was continued until the conclusion of the study or a specific endpoint was reached.[1][7]
- Record survival data and plot Kaplan-Meier curves to assess the effect of **MRX-2843** on survival.

Visualizations



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Caption: **MRX-2843** inhibits MERTK and FLT3 signaling pathways.



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Caption: Workflow for in vivo efficacy studies of **MRX-2843**.

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